Fenpiverinium D3 (bromide) is a chemical compound that is a deuterated derivative of fenpiverinium bromide, which is primarily utilized in pharmacological applications. This compound is notable for its role in scientific research, particularly in studies involving anticholinergic agents and their mechanisms of action. The introduction of deuterium atoms into the fenpiverinium molecule enhances its utility in various analytical techniques, including nuclear magnetic resonance spectroscopy.
Fenpiverinium D3 (bromide) can be classified as a quaternary ammonium compound, specifically a piperidine derivative. Its molecular formula is with a molecular weight of approximately 420.4 g/mol. The compound is synthesized by replacing specific hydrogen atoms in fenpiverinium bromide with deuterium, which can be achieved through controlled reactions with deuterated reagents.
The synthesis of Fenpiverinium D3 (bromide) typically involves the following steps:
The industrial production mirrors laboratory methods but scales up to accommodate larger quantities while maintaining quality control measures.
The molecular structure of Fenpiverinium D3 (bromide) can be represented by the following data:
Fenpiverinium D3 (bromide) can participate in several types of chemical reactions:
The products formed depend on the specific reagents and conditions employed during these reactions.
Fenpiverinium D3 (bromide) acts primarily as an antagonist at muscarinic acetylcholine receptors. By blocking acetylcholine's action on these receptors, it leads to:
Key physical and chemical properties of Fenpiverinium D3 (bromide) include:
These properties are crucial for its handling in laboratory settings and its formulation in pharmaceutical applications.
Fenpiverinium D3 (bromide) has several significant applications:
Deuterium (²H or D), a stable, non-radioactive hydrogen isotope, modifies molecular properties through the deuterium kinetic isotope effect (DKIE). This effect arises from the higher mass of deuterium, which strengthens the carbon-deuterium (C–D) bond compared to carbon-hydrogen (C–H). The reduced vibrational frequency and lower zero-point energy of the C–D bond increase the activation energy required for bond cleavage, slowing metabolic degradation rates by 2–10 fold (kH/kD) [2] [4]. In antispasmodics like Fenpiverinium, which undergo cytochrome P450 (CYP)-mediated oxidation, deuteration strategically targets metabolic hotspots to:
Table 1: Impact of Deuteration on Key Drug Properties
| Property | C–H Bond | C–D Bond | Biological Consequence |
|---|---|---|---|
| Bond dissociation energy | Lower | Higher (+1.2–1.5 kcal/mol) | Slower oxidative metabolism |
| Vibrational frequency | Higher | Lower | Increased activation energy for cleavage |
| Lipophilicity (logP) | Slightly higher | Slightly lower | Negligible change in membrane permeability |
| pKa | Variable | Variable (ΔpKa < 0.1) | Minimal effect on ionization |
Fenpiverinium-d3 bromide is a tri-deuterated analog of Fenpiverinium bromide, where three hydrogen atoms at a metabolically vulnerable site are replaced with deuterium. Its chemical formula is C₂₂H₂₆D₃BrN₂O, with a molecular weight of 420.40 g/mol [1]. The compound retains the anticholinergic and antispasmodic activity of its protiated form, acting via muscarinic receptor antagonism to inhibit smooth muscle contraction [1] [3]. As a mechanistic tracer:
Table 2: Key Properties of Fenpiverinium-d3 Bromide
| Property | Value/Description | Method |
|---|---|---|
| Molecular Formula | C₂₂H₂₆D₃BrN₂O | High-resolution MS |
| Appearance | White to off-white solid | Visual inspection |
| Detection Wavelength | N/A (non-chromophoric for UV) | UV-Vis spectroscopy |
| Primary Application | Metabolic tracer for anticholinergic mechanisms | Pharmacokinetic studies |
Deuterated anticholinergics like Fenpiverinium-d3 bromide exemplify the convergence of isotope chemistry and molecular pharmacology. Their significance spans:
Table 3: Analytical Methods for Deuterated Tracer Detection
| Technique | Sensitivity | Key Application | Limitation |
|---|---|---|---|
| LC-MS/MS | Sub-nM | Quantification in plasma/tissue homogenates | Matrix effects |
| MALDI-TOF | µM range | Spatial distribution mapping in tissues | Limited quantitative accuracy |
| NMR spectroscopy | mM range | Structural elucidation of metabolites | Low sensitivity |
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5